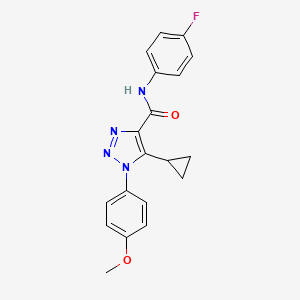
5-cyclopropyl-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-cyclopropyl-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17FN4O2 and its molecular weight is 352.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Cyclopropyl-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 954774-26-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties.
Synthesis and Structural Characteristics
The compound is synthesized through a two-step process involving an enol-mediated click Dimroth reaction. The initial step combines 4-azidoanisole with methyl 3-cyclopropyl-3-oxopropanoate to form 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. This intermediate is then subjected to amidation with 4-fluoroaniline using 1,1′-carbonyldiimidazole (CDI) as a coupling agent .
The crystal structure of the compound reveals that it crystallizes in the space group P21/n, with significant steric hindrance observed between the cyclopropyl and methoxyphenyl groups. The torsion angles indicate a notable twist between the triazole and methoxyphenyl rings, which may influence its biological activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. The following table summarizes its activity against selected cancer cell lines:
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| T-47D (Breast Cancer) | 0.67 | 90.47% |
| MDA-MB-468 (Breast) | 0.80 | 84.83% |
| SK-MEL-5 (Melanoma) | 0.87 | 84.32% |
| SR (Leukemia) | 0.96 | 81.58% |
The compound exhibited a broad spectrum of activity across these cell lines, indicating its potential as an effective anticancer agent .
The mechanism underlying the anticancer activity of this compound involves multiple pathways:
- Induction of Apoptosis : Studies suggest that the compound can trigger apoptosis in cancer cells through intrinsic pathways.
- Inhibition of Key Enzymes : It has been shown to inhibit enzymes such as EGFR and IL-6, which are crucial in cancer progression and metastasis .
Case Studies
A notable case study involved the evaluation of this compound in a panel of 58 different cancer cell lines at the National Cancer Institute (NCI). The results indicated that it performed comparably to established chemotherapeutics like sorafenib, showcasing its potential for further development as an anticancer drug .
Properties
IUPAC Name |
5-cyclopropyl-N-(4-fluorophenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-26-16-10-8-15(9-11-16)24-18(12-2-3-12)17(22-23-24)19(25)21-14-6-4-13(20)5-7-14/h4-12H,2-3H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMKQIQBSIWWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














